molecular formula C9H13N3O3S B2809443 Methyl (4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 953225-72-4

Methyl (4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2809443
CAS No.: 953225-72-4
M. Wt: 243.28
InChI Key: MKGBJMYTSSVGJM-UHFFFAOYSA-N
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Description

Thiazole derivatives, such as benzo[d]thiazol-2-ylcarbamates and N-(benzo[d]thiazol-2-yl)benzenesulfonamides, have been synthesized and evaluated for various biological activities . They have shown promising results in areas like antibacterial and anticonvulsant activities .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with other compounds. For instance, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of these compounds was confirmed based on their physical and spectral data . For example, the presence of secondary amide proton at around 12 ppm, a quartet of methylene proton at around 4 ppm, and a doublet of methyl protons at around 2 ppm were observed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include coupling reactions and treatment with various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using techniques like IR spectroscopy, 1H NMR, and 13C NMR .

Scientific Research Applications

Transformations and Synthesis

  • Synthesis of Thiazolo[5,4-c]pyridine Derivatives : Ethyl 4-[ 1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate was transformed with aromatic amines into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, showcasing the compound's utility in synthesizing complex heterocycles (Albreht et al., 2009).

  • Creation of Thiazole-Coumarin Compounds : A series of 7-((4-substituted thiazol-2-yl) methoxy)-4-methyl-2H-chromen-2-one derivatives were synthesized, starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, demonstrating the compound's versatility in creating molecules with potential biological activities (Parameshwarappa et al., 2009).

Biological Applications and Studies

  • Antimicrobial Activities : The antimicrobial properties of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives were explored, highlighting the therapeutic potential of these compounds in treating infections and diseases (Ameen & Qasir, 2017). Similarly, novel sulfonamide hybrids bearing carbamate/acyl-thiourea scaffolds showed promising antimicrobial activities, indicating the compound's utility in developing new antimicrobial agents (Hussein, 2018).

  • Anticancer Research : Research into N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity against several cancer cell lines showcased the potential of these derivatives in oncology, with some compounds exhibiting better activity than the reference drug etoposide (Ravinaik et al., 2021).

  • Probe for Detecting Cr3+ in Living Cells : A coumarin–pyrazolone probe synthesized from methyl 3-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-3-oxopropanoate demonstrated high sensitivity for detecting Cr3+ ions in living cells, highlighting the compound's application in environmental monitoring and biological research (Mani et al., 2018).

Future Directions

The future directions in the research of these compounds could involve further investigation into their biological activities and potential applications in areas like antibacterial and anticonvulsant therapies .

Properties

IUPAC Name

methyl N-[4-[2-(ethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-3-10-7(13)4-6-5-16-8(11-6)12-9(14)15-2/h5H,3-4H2,1-2H3,(H,10,13)(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGBJMYTSSVGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CSC(=N1)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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